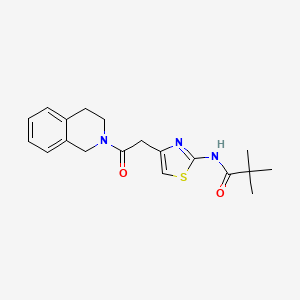![molecular formula C12H19NO2 B2400090 N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide CAS No. 2361657-01-2](/img/structure/B2400090.png)
N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide, also known as CPME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CPME is a synthetic compound that belongs to the class of amides and has a molecular formula of C11H17NO2. In
Wirkmechanismus
The exact mechanism of action of N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cellular processes, leading to the disruption of cellular function and ultimately cell death.
Biochemical and Physiological Effects
N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide can inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Additionally, N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide has been found to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide is its broad-spectrum antimicrobial activity, making it a potential candidate for the development of new antimicrobial agents. However, the synthesis of N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide is a multi-step process, which can be time-consuming and costly. Additionally, further studies are needed to fully understand the mechanism of action of N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide. One area of interest is the development of new antimicrobial agents based on N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide. Additionally, further studies are needed to fully understand the mechanism of action of N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide and its potential applications in cancer therapy. Finally, more research is needed to explore the potential side effects of N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide and to develop ways to mitigate any adverse effects that may arise.
Synthesemethoden
The synthesis of N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide involves a multi-step process, starting with the reaction of cyclopropylmethylamine with propargyl bromide to form N-cyclopropylmethylpropargylamine. The resulting compound is then reacted with oxirane to form N-cyclopropyl(oxan-4-yl)methylpropargylamine, which is subsequently deprotected using acidic conditions to yield N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit antibacterial, antifungal, and antiviral activity, making it a promising candidate for the development of new antimicrobial agents. Additionally, N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide has been found to have anticancer properties, with studies showing that it can induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-[cyclopropyl(oxan-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-11(14)13-12(9-3-4-9)10-5-7-15-8-6-10/h2,9-10,12H,1,3-8H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKUCYJRJFTUJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(C1CC1)C2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

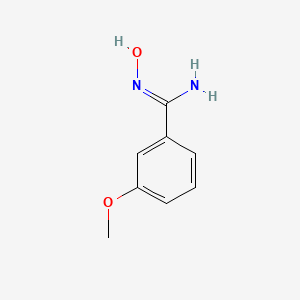
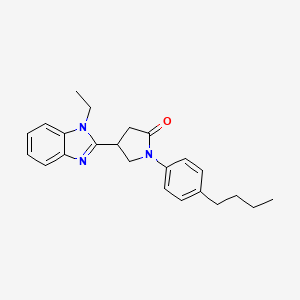
![2-(2-Chlorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2400011.png)
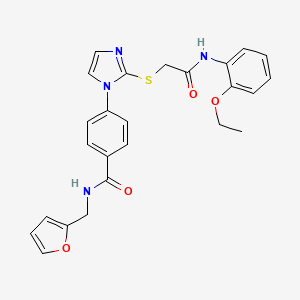
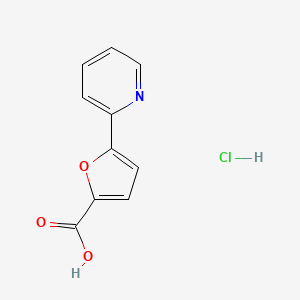
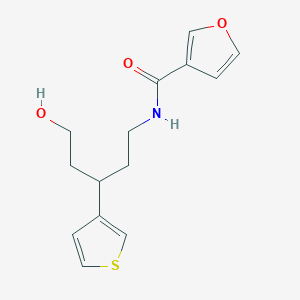
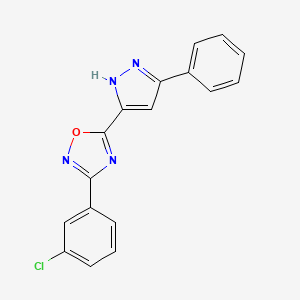
![7-Phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2400020.png)


![4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B2400023.png)
![7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2400025.png)
![N-(4-fluorobenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2400028.png)
